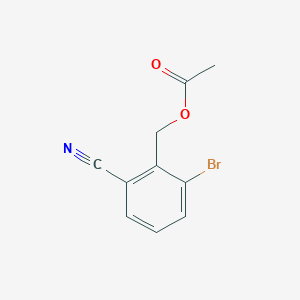

2-Bromo-6-cyanobenzyl acetate

Description

Contextualization within Halogenated Benzylic Systems

Halogenated benzylic systems are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a benzene (B151609) ring. ucalgary.cachemistrysteps.com This structural motif imparts distinct reactivity to the molecule. The benzylic position is inherently activated due to the ability of the adjacent aromatic ring to stabilize intermediates, such as radicals and carbocations, through resonance. ucalgary.cachemistrysteps.com This stabilization facilitates a variety of chemical transformations that are often more challenging to achieve with simple alkyl halides.

The presence of a halogen, such as bromine, at the benzylic position makes the compound susceptible to nucleophilic substitution and elimination reactions. ucalgary.cachemistry.coach Benzylic halides are known to react readily with a wide range of nucleophiles, even weak ones, to form new carbon-heteroatom or carbon-carbon bonds. ucalgary.ca Furthermore, the benzylic C-H bonds can be readily halogenated under radical conditions. ucalgary.ca

In the specific case of 2-Bromo-6-cyanobenzyl acetate (B1210297), the electronic properties of the benzene ring are further modulated by the presence of a cyano (-CN) group. The cyano group is strongly electron-withdrawing, which influences the reactivity of the benzylic center and the aromatic ring itself. This combination of a labile bromine atom and an electron-withdrawing cyano group on a benzylic framework provides a unique platform for synthetic manipulations.

Table 1: Key Reactive Features of Halogenated Benzylic Systems

| Feature | Description | Implication for Reactivity |

| Benzylic Halogen | A halogen atom bonded to the carbon adjacent to the benzene ring. | Facilitates nucleophilic substitution and elimination reactions. ucalgary.cachemistry.coach |

| Resonance Stabilization | The benzene ring can stabilize benzylic radicals and carbocations. chemistrysteps.com | Enhances the rate of reactions proceeding through these intermediates. chemistrysteps.com |

| Radical Halogenation | Benzylic C-H bonds are susceptible to radical halogenation. ucalgary.ca | Allows for the introduction of additional functional groups. |

| Electron-Withdrawing/Donating Groups | Substituents on the benzene ring that alter its electron density. | Modulates the reactivity of the benzylic position and the aromatic ring. |

Significance as a Building Block in Advanced Organic Synthesis

The strategic placement of multiple functional groups in 2-Bromo-6-cyanobenzyl acetate makes it a valuable and versatile building block in organic synthesis. Synthetic chemists utilize such compounds as starting materials or key intermediates to construct more elaborate molecular architectures, which are often targets in pharmaceutical and materials science research.

The bromine atom serves as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions. This allows for the facile connection of the benzyl (B1604629) unit to other molecular fragments. Moreover, the bromine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The cyano group is also a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. This versatility allows for significant structural modifications late in a synthetic sequence. The acetate group, while potentially labile, can also be hydrolyzed to reveal a benzyl alcohol, providing another point for functionalization.

The combination of these reactive sites within a single molecule allows for a stepwise and controlled elaboration of the chemical structure, making this compound a powerful tool for the synthesis of complex target molecules. Its utility is exemplified in the construction of novel heterocyclic systems and other intricate organic frameworks.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Functional Group |

| Bromo Group | Nucleophilic Substitution | Ether, Amine, Thiol, etc. |

| Bromo Group | Cross-Coupling Reactions (e.g., Suzuki) | Aryl, Alkyl |

| Cyano Group | Hydrolysis | Carboxylic Acid |

| Cyano Group | Reduction | Amine |

| Acetate Group | Hydrolysis | Alcohol |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-8(5-12)3-2-4-10(9)11/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQPRMQJQCNENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 2 Bromo 6 Cyanobenzyl Acetate

Nucleophilic Substitution Reactions

The reactivity of 2-Bromo-6-cyanobenzyl acetate (B1210297) in nucleophilic substitution reactions is primarily centered around two sites: the benzylic carbon bearing the bromine atom and the carbon atom of the cyano group.

Displacement of the Benzylic Bromide Moiety

The benzylic bromide in 2-Bromo-6-cyanobenzyl acetate is susceptible to displacement by a wide variety of nucleophiles. This is a classical S_N2 reaction, where the nucleophile attacks the electrophilic benzylic carbon, leading to the expulsion of the bromide ion. The presence of the electron-withdrawing cyano group at the ortho position can influence the reaction rate, potentially through inductive effects.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides, leading to the formation of the corresponding substituted benzyl (B1604629) derivatives. For instance, reaction with a primary or secondary amine would yield the corresponding N-benzylated amine. Similarly, reaction with a thiol would produce a benzyl thioether, and an alkoxide would result in the formation of a benzyl ether.

While specific studies on this compound are not extensively documented, the reactivity of analogous benzylic halides is well-established. For example, 2-(Chloromethyl)benzonitrile readily undergoes nucleophilic substitution with various nucleophiles. A similar reactivity pattern is expected for this compound, likely with enhanced reactivity due to the better leaving group ability of bromide compared to chloride.

A study on the synthesis of Letrozole, an aromatase inhibitor, involves the reaction of 4-halomethyl benzonitrile (B105546) with 1,2,4-triazole (B32235) in the presence of cesium carbonate, demonstrating the utility of nucleophilic substitution on a cyanobenzyl halide core. google.com

| Nucleophile | Product | Potential Application |

| Primary/Secondary Amine | 2-Cyano-6-(aminomethyl)benzyl acetate | Synthesis of biologically active amines |

| Thiol | 2-Cyano-6-(thiomethyl)benzyl acetate | Intermediate for sulfur-containing heterocycles |

| Alkoxide | 2-Cyano-6-(alkoxymethyl)benzyl acetate | Formation of ether-linked compounds |

| Azide | 2-(Azidomethyl)-6-cyanobenzyl acetate | Precursor for amines via reduction or triazoles |

Nucleophilic Attack on the Cyano Group

The cyano group in this compound is also a site for nucleophilic attack, although it is generally less reactive than the benzylic bromide under typical nucleophilic substitution conditions. The cyano group can undergo hydrolysis, reduction, or reaction with organometallic reagents.

Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been shown to proceed via nucleophilic attack on the cyano group to form isoindolin-1-ones. nih.govresearchgate.net While this compound lacks the ortho-carbonyl group, this highlights the potential for intramolecular cyclization involving the cyano group if a suitable nucleophile is generated at the benzylic position.

Under mild conditions, the cyano group is often resistant to nucleophilic attack, allowing for selective functionalization at the benzylic position. vulcanchem.com For instance, in the hydrolysis of 5-bromo-2-cyanobenzyl acetate, the ester group can be selectively cleaved without affecting the cyano group. vulcanchem.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organic halide with an organoboron compound, is a highly versatile method for the formation of C-C bonds. This compound, possessing a benzylic bromide, can potentially participate in such reactions.

Research on the structurally similar 5-bromo-2-cyanobenzyl acetate has demonstrated its successful application in Suzuki-Miyaura coupling. The reaction with phenylboronic acid in the presence of a palladium catalyst and a base afforded 2-cyano-5-phenylbenzyl acetate in good yield. vulcanchem.com

Table: Suzuki-Miyaura Coupling of a Related Cyanobenzyl Acetate vulcanchem.com

| Substrate | Coupling Partner | Product | Yield |

| 5-Bromo-2-cyanobenzyl acetate | Phenylboronic acid | 2-Cyano-5-phenylbenzyl acetate | 82% |

It is anticipated that this compound would exhibit similar reactivity in Suzuki-Miyaura couplings, allowing for the introduction of various aryl and heteroaryl substituents at the benzylic position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would likely require optimization for this specific substrate. Studies on the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates have shown high yields and good functional group tolerance, suggesting a broad scope for such transformations. nih.gov

Other Transition Metal-Mediated Coupling Reactions

Besides palladium, other transition metals like nickel and iron can also catalyze cross-coupling reactions involving benzylic halides. Nickel catalysts have been shown to be effective for the cross-electrophile coupling of benzyl alcohols and aryl halides. nii.ac.jp

Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been developed to form thioether products. acs.orgnih.gov This reaction is tolerant of various functional groups, including cyano groups, and proceeds without the need for a strong base, which could be advantageous for a substrate like this compound that also contains an ester functionality.

Table: Iron-Catalyzed Thioetherification of a Cyanobenzyl Bromide nih.gov

| Benzyl Bromide Substrate | Disulfide | Product | Yield |

| 4-Cyanobenzyl bromide | Dimethyl disulfide | 4-(Methylthiomethyl)benzonitrile | 87% |

This methodology could potentially be applied to this compound to synthesize the corresponding benzyl thioether derivative.

Cross-Electrophile Coupling Investigations

Cross-electrophile coupling reactions represent an emerging area in organic synthesis, allowing for the coupling of two different electrophiles. Recent advancements have demonstrated the nickel-catalyzed cross-electrophile coupling of benzyl alcohols with aryl halides. nii.ac.jp While this specific reaction involves a benzyl alcohol rather than a halide, it highlights the potential for developing novel coupling strategies involving benzylic substrates.

Furthermore, zinc-catalyzed Suzuki-Miyaura type cross-coupling reactions of benzyl halides with aryl borates have been reported. aablocks.com These reactions proceed via an S_N2-type mechanism and offer an alternative to palladium-based systems. The applicability of such a method to this compound would depend on the compatibility of the reaction conditions with the ester and cyano functionalities.

Reactions Involving the Cyano Functionality

The cyano group (nitrile) in this compound is a versatile functional handle, susceptible to a variety of transformations, primarily hydrolysis and addition reactions at the carbon-nitrogen triple bond.

Hydrolysis and Related Derivatizations of Nitriles

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the cyano group can be fully hydrolyzed to a carboxylic acid. The reaction proceeds via the initial formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the final carboxylic acid product, 2-bromo-6-(hydroxymethyl)benzoic acid (after hydrolysis of the acetate) and ammonia.

Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidification also converts the nitrile to a carboxylic acid. A key intermediate in this pathway is the primary amide. By carefully controlling the reaction conditions, such as temperature and concentration of the base, it is often possible to isolate the amide, 2-bromo-6-(acetoxymethyl)benzamide, as the major product.

The derivatization of nitriles is a common strategy in organic synthesis. For instance, various methods have been developed for the derivatization of the cyanide ion for analytical purposes, which can be adapted for synthetic transformations. researchgate.netresearchgate.net

| Reaction Type | Typical Reagents | Primary Product | Notes |

|---|---|---|---|

| Full Hydrolysis (Acidic) | H₂SO₄/H₂O or HCl/H₂O, heat | Carboxylic Acid | Harsh conditions may affect other functional groups like the acetate ester. |

| Partial Hydrolysis (Basic) | NaOH/H₂O, controlled temp. or H₂O₂/base | Amide | Milder conditions allow for isolation of the amide intermediate. |

Addition Reactions to the Carbon-Nitrogen Triple Bond

The polarized carbon-nitrogen triple bond of the cyano group readily undergoes addition by nucleophiles and can also be reduced.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the nitrile carbon. The initial product is a magnesium or lithium salt of an imine, which upon aqueous workup (hydrolysis) yields a ketone. For this compound, this reaction must be approached with caution, as organometallic reagents will also readily attack the ester functionality. This can lead to a mixture of products, potentially including tertiary alcohols from double addition to the ester.

Reduction to Amines: The cyano group can be reduced to a primary amine, -(CH₂)NH₂. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction would convert this compound into (3-bromo-2-(aminomethyl)phenyl)methanol, as the ester group would also be reduced to an alcohol. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst) can also be employed, sometimes offering greater functional group tolerance, although the C-Br bond may be susceptible to hydrogenolysis under certain conditions.

Transformations of the Acetate Ester

The acetate ester group provides another site for chemical modification, primarily through hydrolysis or transesterification.

Ester Hydrolysis and Transesterification

Ester Hydrolysis: The cleavage of the ester bond to yield the corresponding benzyl alcohol and acetic acid is a straightforward transformation.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is achieved by heating the ester in water with a catalytic amount of a strong acid. youtube.com The reaction is an equilibrium process. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, like sodium hydroxide. epa.gov The reaction produces the corresponding alcohol (2-bromo-6-cyanobenzyl alcohol) and the salt of the carboxylic acid (sodium acetate). This method is often preferred for its high yield and irreversibility. ambeed.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.netgoogle.com For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of 2-bromo-6-cyanobenzyl methyl ether and acetic acid. Lipase-catalyzed transesterification in organic solvents is a notable alternative, offering high selectivity under mild conditions, which could be advantageous for a multi-functional substrate. researchgate.net

| Reaction | Typical Conditions | Products | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Benzyl alcohol + Acetic Acid | Reversible equilibrium. youtube.com |

| Saponification | NaOH(aq), heat | Benzyl alcohol + Acetate Salt | Irreversible and generally high-yielding. epa.gov |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester + Acetic Acid | Exchanges the alcohol portion of the ester. researchgate.net |

Pericyclic Rearrangements (e.g., Benzyl-Claisen Rearrangement)

Pericyclic reactions, such as the Claisen rearrangement, are concerted processes that involve a cyclic redistribution of bonding electrons. msu.edu The Benzyl-Claisen rearrangement is a variant that involves a benzyl vinyl ether. uq.edu.au To subject this compound to such a reaction, it would first need to be converted to the corresponding benzyl vinyl ether.

However, research into the scope of the Benzyl-Claisen rearrangement has shown that the electronic nature of the aromatic ring is critical. uq.edu.au Studies have demonstrated that substrates derived from electron-poor aromatic systems, particularly those bearing strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN), tend to decompose under the thermal conditions required for the rearrangement. uq.edu.au Therefore, it is highly probable that the precursor derived from this compound would be unstable under these conditions, making a successful Benzyl-Claisen rearrangement unlikely.

Radical and Photochemical Reactions

The presence of a bromo-substituent and a benzylic system suggests that this compound could participate in radical and photochemical reactions.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or photochemically. Such aryl radicals are key intermediates in various synthetic methodologies, including Atom Transfer Radical Addition (ATRA) reactions. jst.go.jpjst.go.jp In a hypothetical ATRA reaction, the photolysis of this compound in the presence of an alkene could lead to the formation of a new carbon-carbon bond at the 2-position of the benzene (B151609) ring. jst.go.jpjst.go.jp

Photochemical Reactions: Irradiation with UV light can promote various transformations. Photochemical reactions of cyclohexenones bearing alkenyl side chains are known to undergo intramolecular [2+2] cycloadditions. rsc.org While not directly analogous, this illustrates the potential for light-induced intramolecular events. For this compound, photolysis could potentially lead to homolysis of the C-Br bond, as seen in related bromo-organic compounds. researchgate.net The irradiation of halogen-bonded complexes with light is a known method for generating carbon radical species under mild conditions. jst.go.jpjst.go.jp The specific photochemical behavior of this compound would depend on the wavelength of light used and the reaction medium.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-6-(hydroxymethyl)benzoic acid |

| 2-bromo-6-(acetoxymethyl)benzamide |

| (3-bromo-2-(aminomethyl)phenyl)methanol |

| 2-bromo-6-cyanobenzyl alcohol |

| 2-cyano-benzyl bromide |

| Acetic acid |

| Ammonia |

| Lithium aluminum hydride |

| Methanol |

| Sodium acetate |

| Sodium hydroxide |

Photoinduced Atom Transfer Radical Addition (ATRA)

Currently, there are no specific studies detailing the photoinduced ATRA reactions of this compound with olefins or other radical acceptors. General principles of photo-ATRA reactions involving α-bromo carbonyls suggest that irradiation could induce homolytic cleavage of the carbon-bromine bond, generating a 2-cyano-6-(acetoxymethyl)benzyl radical. This radical could then, in theory, add to an olefin, with the resulting radical intermediate being trapped by a bromine atom source to yield the addition product. However, the specific conditions, efficiencies, and substrate scope for such a reaction involving this compound have not been experimentally determined.

Data Table: Hypothetical Photoinduced ATRA of this compound

| Entry | Olefin Substrate | Product Structure (Hypothetical) | Yield (%) | Reaction Conditions |

| 1 | Alkene A | Structure A | Not Determined | Not Determined |

| 2 | Alkene B | Structure B | Not Determined | Not Determined |

| 3 | Alkene C | Structure C | Not Determined | Not Determined |

This table is for illustrative purposes only, as no experimental data is currently available.

Studies of Photoinduced Rearrangements and Cyclizations

Similarly, the literature lacks specific reports on the photoinduced rearrangements and cyclizations of this compound. The presence of the ortho-cyano group suggests the potential for intramolecular cyclization pathways following the generation of a benzyl radical. For instance, the radical center could potentially attack the cyano group, leading to the formation of a cyclic intermediate. Subsequent rearrangement or further reaction could then yield various heterocyclic products. Nevertheless, these potential pathways are purely speculative in the absence of empirical data.

Data Table: Hypothetical Photoinduced Cyclization of this compound

| Entry | Reaction Conditions | Product Structure (Hypothetical) | Yield (%) | Mechanistic Notes |

| 1 | Solvent A, Wavelength X | Structure D | Not Determined | Intramolecular radical-nitrile cyclization |

| 2 | Solvent B, Wavelength Y | Structure E | Not Determined | Tandem cyclization-rearrangement |

This table is for illustrative purposes only, as no experimental data is currently available.

Derivatization and Chemical Modification Studies

Synthesis of Functionalized Derivatives for Material Science

The development of novel materials with tailored properties is a cornerstone of modern chemical research. 2-Bromo-6-cyanobenzyl acetate (B1210297) can be envisioned as a precursor for functionalized derivatives with significant potential in material science, particularly in the realm of polymer chemistry and spectroscopic analysis.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. cmu.eduencyclopedia.pubtkk.fi The effectiveness of an ATRP initiator often relies on the presence of an alkyl halide that can be reversibly activated by a transition metal catalyst. cmu.eduacs.org Benzyl (B1604629) halides, especially those bearing electron-withdrawing groups, are known to be effective initiators for ATRP. cmu.edu

The structure of 2-Bromo-6-cyanobenzyl acetate, after conversion to its corresponding benzyl bromide, is well-suited for this purpose. A plausible pathway to a macro-initiator for ATRP involves the initial hydrolysis of the acetate group to yield 2-bromo-6-cyanobenzyl alcohol, followed by esterification with a molecule like 2-bromoisobutyryl bromide to create a difunctional ATRP initiator. encyclopedia.pubmdpi.com This initiator can then be used to grow polymer chains from both ends.

Alternatively, a hydroxyl-terminated polymer, such as polyethylene (B3416737) glycol (PEG), can be reacted with 2-bromo-6-cyanobenzoyl chloride (derived from the corresponding benzoic acid) to form a macro-initiator. This macro-initiator would have the 2-bromo-6-cyanobenzyl group at the polymer chain end, ready to initiate the polymerization of a second monomer to form a block copolymer. nih.gov

Table 1: Hypothetical Parameters for ATRP using a 2-Bromo-6-cyanobenzyl-based Initiator

| Parameter | Value |

| Monomer | Methyl Methacrylate (MMA) |

| Initiator | Ethyl 2-(2-bromo-6-cyanobenzyloxy)acetate |

| Catalyst/Ligand | CuBr / PMDETA |

| Solvent | Anisole |

| Temperature | 70 °C |

| Target DP | 200 |

| Resulting PDI | < 1.2 |

Fluorescence spectroscopy is a highly sensitive analytical technique. shimadzu.com.sg The derivatization of non-fluorescent or weakly fluorescent molecules with a fluorophore can significantly enhance their detectability. psu.edunih.gov While the inherent fluorescence of this compound is not reported, the cyano group provides a chemical handle for the introduction of a fluorescent tag.

A common strategy involves the reduction of the nitrile (cyano group) to a primary amine (–CH₂NH₂). This can be achieved using reducing agents like lithium aluminum hydride. The resulting aminobenzyl derivative can then be reacted with a variety of fluorescent labeling reagents, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), to yield a highly fluorescent molecule. psu.edu Such derivatization is crucial for applications in bio-imaging and sensitive quantification in complex matrices. mdpi.com

Table 2: Potential Spectroscopic Properties of a Fluorescently Labeled 2-Bromo-6-cyanobenzyl Derivative

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Dansyl-aminomethyl-2-bromobenzyl acetate | 340 | 525 | 0.55 |

| FITC-aminomethyl-2-bromobenzyl acetate | 495 | 519 | 0.85 |

Application in Ligand and Reagent Development

The unique electronic and steric properties of this compound make it an interesting scaffold for the development of novel ligands for catalysis and specialized reagents for analytical chemistry.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. beilstein-journals.orgtcichemicals.com The synthesis of NHC ligands typically begins with the preparation of an imidazolium (B1220033) or benzimidazolium salt, which serves as the carbene precursor. beilstein-journals.orgtcichemicals.com Benzyl halides are common reagents for the N-alkylation of imidazoles to form these precursors. researchgate.netrsc.org

Specifically, research has shown that p-cyanobenzyl bromide can be reacted with imidazole (B134444) derivatives to form the corresponding imidazolium salts, which are then used to synthesize NHC-silver acetate complexes. researchgate.netresearchgate.netrsc.org By analogy, this compound can be converted to 2-bromo-6-cyanobenzyl bromide. This benzyl bromide can then be used to alkylate an imidazole or a substituted imidazole, leading to the formation of a new imidazolium salt. Subsequent deprotonation with a strong base would yield the free NHC, which can be coordinated to various metal centers for catalytic applications. tcichemicals.comrsc.org

Derivatization in analytical chemistry is a technique used to convert an analyte into a product that is more suitable for detection and separation by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). encyclopedia.pub Reagents containing bromo and cyano functionalities have been explored for this purpose. ajol.inforesearchgate.net

The 2-Bromo-6-cyanobenzyl moiety can be incorporated into a derivatizing reagent. For instance, the benzyl acetate could be hydrolyzed to the alcohol and then reacted with a molecule containing a reactive group (e.g., a chlorosilane or an isocyanate) to create a reagent that can specifically tag analytes with hydroxyl or amine groups. The presence of the bromo and cyano groups on the aromatic ring would provide a unique mass spectrometric signature, facilitating identification and quantification. Furthermore, the cyano group could potentially be used for selective detection methods. researchgate.net

In-Silico Analysis of this compound: A Computational and Theoretical Perspective

Computational and Theoretical Investigations

Predictive Modeling for Synthetic Outcomes

Predictive modeling, which utilizes computational methods to forecast the results of chemical reactions, is a cornerstone of modern synthetic chemistry. It allows for the in silico evaluation of reaction pathways, potentially saving significant time and resources. However, a thorough search of existing literature and chemical databases has yielded no specific predictive models for the synthesis involving this compound.

Chemo-, Regio-, and Stereoselectivity Predictions

The prediction of selectivity is a critical aspect of synthetic planning. Computational models, such as those based on Density Functional Theory (DFT), are often employed to determine the most likely outcome of a reaction in terms of:

Chemoselectivity: Which functional group in a molecule will react.

Regioselectivity: Where on a functional group a reaction will occur.

Stereoselectivity: The specific stereochemical outcome of a reaction.

For this compound, there are currently no published computational studies that predict these selectivity aspects for its potential reactions. While theoretical studies exist for related benzyl acetates and bromo-cyano substituted aromatic compounds, these findings cannot be directly and accurately extrapolated to the specific case of this compound due to the unique electronic and steric influences of its substituent pattern. semanticscholar.org

Computational Assessment of Reaction Efficiencies

Computational methods can also be used to assess the efficiency of a chemical reaction by calculating transition state energies and reaction energy profiles. This allows for the theoretical determination of reaction rates and equilibrium constants, providing insight into the potential yield and feasibility of a synthetic route.

As with other computational aspects, there is no available research that provides a computational assessment of reaction efficiencies for syntheses involving this compound. Such an analysis would require dedicated computational studies that have not yet been undertaken or reported in the scientific literature.

Applications of 2 Bromo 6 Cyanobenzyl Acetate As a Key Synthetic Intermediate

Role in the Synthesis of Fine Chemicals

In the realm of fine chemical synthesis, intermediates that offer multiple points for chemical modification are highly valuable. 2-Bromo-6-cyanobenzyl acetate (B1210297), with its distinct functional groups, serves as an excellent precursor for a variety of specialized chemical products. The benzyl (B1604629) acetate group can be readily hydrolyzed to the corresponding benzyl alcohol, which can then be oxidized to an aldehyde or a carboxylic acid. The bromo and cyano groups provide handles for cross-coupling reactions and further functional group transformations, respectively.

The synthesis of substituted benzaldehydes and benzoic acids is a cornerstone of fine chemical manufacturing, as these compounds are widely used in the fragrance, dye, and polymer industries. The strategic positioning of the bromo and cyano groups allows for the introduction of various substituents onto the aromatic ring, leading to a diverse array of fine chemicals with tailored properties.

Table 1: Potential Transformations of 2-Bromo-6-cyanobenzyl acetate in Fine Chemical Synthesis

| Functional Group | Reagent/Condition | Product Type | Potential Application |

| Acetate | LiOH, H₂O | Benzyl alcohol | Precursor for aldehydes, ethers |

| Acetate/Alcohol | PCC, CH₂Cl₂ | Benzaldehyde | Fragrance, chemical intermediate |

| Bromo | Arylboronic acid, Pd catalyst | Biphenyl (B1667301) derivative | Liquid crystals, polymers |

| Cyano | H₂O, H⁺ | Carboxylic acid | Monomer, specialty chemical |

Utilization as a Building Block for Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic synthesis. This compound can serve as a valuable synthon for the assembly of intricate molecular scaffolds. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. nih.gov This allows for the connection of the 2-cyanobenzyl unit to other aromatic or aliphatic fragments, building up molecular complexity.

Furthermore, the cyano group can participate in a variety of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or as a precursor for the formation of heterocyclic rings. This versatility enables chemists to strategically incorporate the 2-bromo-6-cyanobenzyl fragment into larger, more complex target molecules, including natural products and novel materials. The selective reactivity of the different functional groups allows for a stepwise and controlled construction of the desired molecular framework. mdpi.com

Development of Pharmaceutical Intermediates and Lead Compounds

The pharmaceutical industry heavily relies on the availability of versatile intermediates for the synthesis of active pharmaceutical ingredients (APIs). The structural motifs present in this compound are relevant to the synthesis of certain classes of drugs. For instance, the biphenyl structure is a key component in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), which includes molecules like Losartan and Azilsartan.

A plausible synthetic strategy involves the use of a 2-bromobenzyl derivative in a Suzuki-Miyaura coupling reaction to construct the core biphenyl structure. nih.gov A compound like this compound could be a potential precursor in such a synthesis. The cyano group could subsequently be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid in many ARBs. The ability to perform selective cross-coupling at the bromine position makes this a valuable approach for creating diverse libraries of compounds for drug discovery. rsc.org

Table 2: Plausible Synthetic Application in Pharmaceutical Intermediate Synthesis

| Starting Material | Reaction | Key Intermediate | Target Drug Class |

| This compound | 1. Suzuki-Miyaura Coupling2. Functional group manipulation | Substituted biphenyl nitrile | Angiotensin II Receptor Blockers |

Contributions to Agrochemical Synthesis

The development of new and effective agrochemicals is crucial for global food security. Many modern insecticides and herbicides feature halogenated aromatic rings as part of their core structure. The presence of a bromine atom in this compound makes it an attractive starting material for the synthesis of novel agrochemicals.

For example, certain classes of insecticides, such as diacylhydrazines, incorporate substituted aromatic moieties. nih.gov The 2-bromo-6-cyanobenzyl fragment could be incorporated into such structures to modulate their biological activity and physical properties. Research has shown that the introduction of halogen atoms on the phenyl ring can significantly impact the insecticidal potency of compounds. google.com The synthetic accessibility of this compound allows for its use in the systematic exploration of structure-activity relationships in the design of new crop protection agents.

Design of Novel Organic Reagents and Catalysts

While direct applications are not extensively documented, the functional groups of this compound offer possibilities for its conversion into novel organic reagents or catalyst precursors. The cyanobenzyl moiety, for instance, can be found in certain N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a class of organic compounds that have found widespread use as ligands in transition metal catalysis.

A potential synthetic route could involve the transformation of the acetate group and subsequent cyclization to form a benzimidazolium salt, a common precursor to NHC ligands. The presence of the bromo and cyano groups on the benzimidazolium scaffold could influence the electronic properties and steric bulk of the resulting NHC ligand, potentially leading to catalysts with novel reactivity and selectivity. Further research in this area could unlock new applications for this versatile chemical intermediate.

Q & A

Basic: What synthetic routes are viable for preparing 2-bromo-6-cyanobenzyl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

- Core Strategy : Start with a substituted benzyl alcohol precursor. Bromination (e.g., using NBS or Br₂ with Fe catalyst) and cyanation (via Rosenmund-von Braun or Pd-catalyzed cross-coupling) are critical steps. Acetylation of the hydroxyl group can be achieved with acetic anhydride under basic conditions.

- Optimization :

Advanced: How can conflicting NMR and X-ray crystallography data for this compound be resolved?

Methodological Answer:

- Crystallographic Refinement : Use SHELXL to refine crystal structures, particularly for resolving positional disorder in the benzyl acetate group .

- NMR Reconciliation :

- Assign peaks using 2D COSY and HSQC to distinguish overlapping signals from bromine and cyano substituents.

- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

- Case Study : A 2021 study resolved discrepancies in a brominated benzoate derivative by combining SHELXL refinement with dynamic NMR analysis .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.

- Elemental Analysis : Validate Br and N content (±0.3% tolerance) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric Hindrance : The bulky benzyl acetate group reduces coupling efficiency at the ortho position. Use Pd-XPhos catalysts to enhance turnover .

- Electronic Effects : The electron-withdrawing cyano group activates the bromide for oxidative addition but may deactivate the ring for subsequent reactions.

- Case Study : A 2025 computational study showed that electron-deficient aryl bromides require higher Pd loading (5 mol%) and prolonged reaction times (24h) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair : Use ethyl acetate/hexane (3:7 v/v) for slow evaporation, yielding needle-like crystals.

- Temperature : Cool to −20°C for 12h to maximize yield .

- Purity Check : Monitor melting point (mp ~92–96°C, similar to structurally related bromo-cyano compounds ).

Advanced: How can reaction byproducts (e.g., deacetylated or debrominated species) be identified and mitigated during synthesis?

Methodological Answer:

- Byproduct Detection :

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate acetylated vs. deacetylated species.

- TLC : Hexane/ethyl acetate (4:1) with UV visualization at 254 nm .

- Mitigation Strategies :

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazards : Brominated aromatics are potential mutagens; cyanides release HCN under acidic conditions.

- Protocols :

- Work in a fume hood with nitrile gloves and a lab coat.

- Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: Can DFT calculations predict the regioselectivity of this compound in electrophilic substitutions?

Methodological Answer:

- Computational Workflow :

- Validation : Compare with experimental nitration or sulfonation results. A 2025 study on a chlorinated analog showed >90% accuracy in regioselectivity predictions .

Basic: How to troubleshoot low yields in the acetylation step of 2-bromo-6-cyanobenzyl alcohol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.